Tetrabenazine N-Oxide
Description
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-5-oxido-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one |
InChI |
InChI=1S/C19H27NO4/c1-12(2)7-14-11-20(22)6-5-13-8-18(23-3)19(24-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-,20?/m0/s1 |
InChI Key |
TZEAPZJQWIBZFZ-UIYGFSLZSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[N+]2(CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)[O-] |
Canonical SMILES |
CC(C)CC1C[N+]2(CCC3=CC(=C(C=C3C2CC1=O)OC)OC)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Oxidation of Tetrabenazine
The most straightforward method to prepare this compound is the oxidation of the tertiary amine nitrogen in tetrabenazine to the corresponding N-oxide.
- Oxidizing Agents: Common oxidants include peracids (e.g., m-chloroperbenzoic acid), hydrogen peroxide, or other mild oxidants capable of selectively oxidizing the nitrogen without affecting other sensitive functional groups.
- Reaction Conditions: Typically, the oxidation is carried out in an organic solvent such as dichloromethane or acetonitrile at temperatures ranging from 0 °C to room temperature to control the reaction rate and avoid over-oxidation.
- Yields and Purification: Yields of N-oxide formation are generally moderate to high, and purification is achieved by crystallization or chromatography.
Photo-oxidation Methods
- A notable environmentally friendly approach involves visible-light photo-redox catalysis, where tetrabenazine or its precursors are oxidized under blue LED irradiation in the presence of a ruthenium catalyst and air as the oxidant.
- This method allows for mild reaction conditions and avoids harsh chemical oxidants, potentially improving selectivity and reducing by-products.
Stepwise Synthesis via Intermediates
- Some patents describe multi-step synthesis where intermediates such as 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are converted into tetrabenazine, which is then oxidized to the N-oxide.
- For example, a process involving stirring intermediates with oxidizing agents under nitrogen atmosphere, followed by controlled temperature steps, has been reported.
- The molar ratios of reactants and solvents, temperature control, and reaction times are critical for optimizing yields.
Comparative Data Table of Preparation Methods
| Method | Oxidizing Agent / Catalyst | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct oxidation with peracid | m-Chloroperbenzoic acid (mCPBA) | 0 °C to RT, dichloromethane solvent | 70-85 | Common, straightforward method |
| Hydrogen peroxide oxidation | H2O2 with acetic acid catalyst | Room temperature, acetonitrile solvent | 60-75 | Mild conditions, less selective than peracid |
| Photo-redox catalysis | Ruthenium catalyst + blue LED light | Ambient temperature, air as oxidant | 65-80 | Environmentally friendly, moderate yield |
| Multi-step oxidation via intermediates | Thionyl chloride, methylamine, paraformaldehyde (for precursor synthesis) + oxidants | 5-85 °C, nitrogen atmosphere | 60-90 | Industrially scalable, involves complex steps |
Research Findings and Analysis
- The photo-oxidation method reported by Marvin et al. (2020) provides an innovative and greener alternative for oxidation steps in tetrabenazine synthesis, which can be adapted for N-oxide preparation.
- Patents from Chinese and international sources describe detailed synthetic routes involving controlled addition of reagents such as sodium hydride, ethanethiol, thionyl chloride, and methylamine to prepare intermediates that can be oxidized to this compound.
- Industrial processes emphasize the importance of controlling reaction parameters such as temperature, molar ratios, and atmosphere (nitrogen or air) to maximize yield and purity.
- The choice of oxidant significantly impacts the selectivity and yield of the N-oxide; milder oxidants and photo-catalytic methods reduce side reactions and degradation.
Chemical Reactions Analysis
Tetrabenazine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to tetrabenazine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Uses
- Movement Disorders : Tetrabenazine N-Oxide is investigated for its efficacy in treating chorea associated with Huntington's disease and other hyperkinetic disorders. Clinical studies have demonstrated significant improvements in motor symptoms among patients treated with tetrabenazine, suggesting that its metabolites, including N-Oxide, may also contribute to therapeutic effects .
- Psychiatric Disorders : Initial studies indicate potential applications in managing certain psychiatric conditions due to its dopaminergic modulation properties. The ability to regulate dopamine levels may offer therapeutic avenues for conditions like schizophrenia or bipolar disorder, although further research is needed.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies have shown that tetrabenazine undergoes extensive metabolism, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites including N-Oxide. The pharmacokinetic profiles of these metabolites can influence dosing strategies and efficacy in clinical settings .
Table 1: Key Research Findings on this compound
Case Study 1: Efficacy in Huntington's Disease
A randomized controlled trial evaluated the effectiveness of tetrabenazine in reducing chorea symptoms among patients with Huntington's disease. The results indicated an average reduction of 42.4% in chorea scores after treatment, highlighting the clinical relevance of both tetrabenazine and its metabolites such as N-Oxide .
Case Study 2: Pharmacokinetic Variability
A study assessing the pharmacokinetic differences between tetrabenazine and deutetrabenazine found that variations in metabolism could influence therapeutic outcomes. The findings suggested that understanding these differences is crucial for personalized medicine approaches .
Mechanism of Action
The mechanism of action of Tetrabenazine N-Oxide is believed to be similar to that of tetrabenazine. It likely inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for transporting neurotransmitters like dopamine into synaptic vesicles . By inhibiting VMAT2, this compound may reduce the release of neurotransmitters, thereby modulating synaptic transmission and exerting its effects on the central nervous system .
Comparison with Similar Compounds
Chemical Structure and Pharmacological Properties
Tetrabenazine N-Oxide is derived from the oxidation of tetrabenazine’s tertiary amine group. The parent compound, tetrabenazine, features a (3R,11bR)-stereochemical configuration critical for VMAT2 binding . Stereoisomerism significantly impacts activity: (+)-tetrabenazine exhibits 8,000-fold higher VMAT2 affinity (Ki = 4.47 nM) than its (−)-enantiomer (Ki = 36,400 nM) . Dihydrotetrabenazine stereoisomers, particularly (2R,3R,11bR)-dihydrotetrabenazine, show even greater potency (Ki = 3.96 nM) .
Comparison with Similar Compounds
Tetrabenazine and Its Metabolites
Tetrabenazine’s pharmacokinetic profile is defined by rapid metabolism:
- Tetrabenazine : tmax ≈ 1 hour, t1/2 = 2.1 hours .
- α-Dihydrotetrabenazine : t1/2 = 7.6 hours .
- β-Dihydrotetrabenazine : t1/2 = 5.9 hours .
Deutetrabenazine
Deutetrabenazine, a deuterated analog, improves pharmacokinetics by delaying metabolism:
- Longer t1/2 allows twice-daily dosing vs. tetrabenazine’s thrice-daily regimen .
- Efficacy for chorea is comparable, but adverse effects (e.g., sedation, depression) are reduced .
| Parameter | Tetrabenazine | Deutetrabenazine |
|---|---|---|
| t1/2 (h) | 2.1 (parent) | ~9–10 |
| Dosing Frequency | 3× daily | 2× daily |
| Tolerability | Moderate | Superior |
Reserpine
Both tetrabenazine and reserpine deplete monoamines, but key differences exist:
- Selectivity : Tetrabenazine acts centrally, minimizing peripheral effects (e.g., hypotension, diarrhea) .
- Reversibility : Tetrabenazine’s effects are reversible, whereas reserpine causes irreversible VMAT2 inhibition .
- Side Effects : Reserpine’s broader action increases risks of depression and gastrointestinal disturbances .
Sorafenib N-Oxide
As another N-oxide metabolite, sorafenib N-oxide provides insights into N-oxidation’s pharmacokinetic impact:
- In rats, sorafenib N-oxide exhibits lower plasma AUC (3.74 µg·h/mL) vs. sorafenib (54.1 µg·h/mL) but comparable brain penetration (Kp ≈ 0.02) .
Structural Analogs
- Rotundine and Tetrandrine: These dimethoxyisoquinoline derivatives show divergent receptor selectivity. Tetrabenazine retains selectivity for serotonin receptors (Sm.5HTR), while structural modifications in berberine reduce potency .
- Haloperidol : A dopamine antagonist, it lacks VMAT2 activity but shares utility in hyperkinetic disorders. Unlike tetrabenazine, it poses higher risks of tardive dyskinesia .
Pharmacokinetic and Clinical Implications
- Brain Penetration : Tetrabenazine’s metabolites, including dihydrotetrabenazines, achieve significant brain concentrations (Cmax = 49.5% higher in ISR+PA group) . N-Oxide derivatives generally show reduced bioavailability but retained uptake efficiency (e.g., sorafenib N-oxide) .
- Adverse Effects : Tetrabenazine’s side effects (sedation, depression) correlate with short t1/2 and fluctuating plasma levels, mitigated in deutetrabenazine .
Q & A
Q. What validated analytical methods are recommended for quantifying Tetrabenazine and its metabolites (e.g., N-Oxide) in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted method for quantifying Tetrabenazine. A validated isocratic RP-HPLC protocol using a C18 column, phosphate buffer (pH 3.0), and UV detection at 280 nm achieves precision (RSD <2%), accuracy (98–102%), and linearity (R² >0.999) in tablet dosage forms. Degradation impurities do not interfere with retention times, making it stability-indicating . Method validation should follow ICH guidelines, including specificity, robustness, and forced degradation studies.
Q. How do CYP2D6 polymorphisms influence Tetrabenazine dosing in clinical research?
CYP2D6 is the primary enzyme metabolizing Tetrabenazine into active metabolites (e.g., α-HTBZ, β-HTBZ). Poor metabolizers (PMs) exhibit 2.4–9× higher AUC for metabolites compared to extensive metabolizers. Co-administration with CYP2D6 inhibitors (e.g., paroxetine) necessitates dose reductions (≤50 mg/day) to avoid QTc prolongation (>8 msec increase) and side effects like sedation . Retrospective claims data highlight the need for genotyping in studies involving doses >50 mg/day, though metabolizer status is often unavailable in real-world datasets .
Q. What are the standard parameters for characterizing Tetrabenazine reference materials in regulatory studies?
Regulatory-grade reference standards require detailed characterization via NMR, HPLC purity (>98%), and mass spectrometry. Traceability to pharmacopeial standards (USP/EP) is critical for ANDA submissions. ChemWhat’s protocols emphasize compliance with guidelines for method validation (AMV) and quality control (QC) during commercial production .
Advanced Research Questions
Q. How can cryo-EM and molecular dynamics (MD) resolve contradictions in VMAT2 inhibition mechanisms by Tetrabenazine analogs?
Cryo-EM structures of VMAT2 bound to Tetrabenazine (3.8 Å resolution) reveal key interactions at the central binding pocket, including π-stacking with Phe464 and hydrogen bonding with Tyr434. However, MD simulations suggesting ligand repositioning lack experimental validation and may overestimate conformational flexibility. Cross-validation with mutagenesis (e.g., Phe464Ala) or competitive binding assays is recommended to address discrepancies .
Q. What experimental designs optimize photochemical derivatization for sensitive detection of Tetrabenazine metabolites?
Central composite design (CCD) can maximize signal-to-noise ratios in spectrofluorimetric methods. For example, UV irradiation in 0.45 mol L⁻¹ NaOH for 60 minutes enhances derivatization efficiency of Tetrabenazine. Response surface methodology (RSM) should validate factors like pH, irradiation time, and reagent concentration to balance sensitivity and reproducibility .
Q. How do contradictory clinical outcomes in Tetrabenazine trials for psychosis inform future study designs?
Meta-analyses show Tetrabenazine has moderate antipsychotic efficacy (75% response rate) but lacks rigorous comparison to dopamine antagonists. Historical trials (e.g., Remington et al., 2012) suffer from small samples, outdated comparators (reserpine), and unblinded designs. Modern trials should use randomized, placebo-controlled protocols with standardized scales (e.g., AIMS for dyskinesia) and stratify by CYP2D6 status to control pharmacokinetic variability .
Q. What methodologies reconcile discrepancies in Tetrabenazine’s effects on QTc prolongation across populations?
While single-dose studies (50 mg) show ~8 msec QTc increase, CYP2D6 inhibition does not exacerbate this effect. However, studies lack data on high-dose exposures or metabolites like N-Oxide. Prospective trials should incorporate ECG monitoring, pharmacokinetic profiling (e.g., α/β-HTBZ levels), and population PK modeling to assess metabolite-specific cardiotoxicity .
Methodological Considerations
- Data Contradiction Analysis : Prioritize studies with long-term follow-up, controlled covariates (e.g., CYP2D6 status), and mechanistic validation (e.g., cryo-EM + MD) .
- Experimental Design : Use CCD/RSM for analytical optimization and crossover designs for PK/PD studies to reduce inter-subject variability .
- Clinical Trials : Incorporate pharmacogenomic screening and active comparators (e.g., deutetrabenazine) to address historical limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
